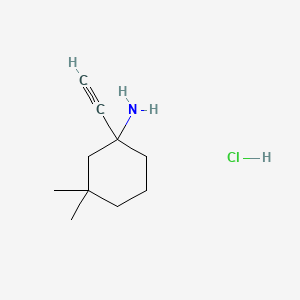

1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C10H18ClN |

|---|---|

Molecular Weight |

187.71 g/mol |

IUPAC Name |

1-ethynyl-3,3-dimethylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-6-9(2,3)8-10;/h1H,5-8,11H2,2-3H3;1H |

InChI Key |

YADBAQNIGQIYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(C#C)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

A retrosynthetic approach identifies two critical disconnections:

- Cyclohexane core formation with 3,3-dimethyl substitution.

- Simultaneous introduction of ethynyl and amine groups at the 1-position.

The ethynyl group’s electronic properties and the amine’s nucleophilicity necessitate orthogonal protection-deprotection strategies or sequential functionalization to avoid side reactions.

Synthetic Routes

Route 1: Substitution of Cyclohexanol Derivative

This route leverages 1-ethynyl-3,3-dimethylcyclohexan-1-ol as a key intermediate, followed by hydroxyl-to-amine conversion.

Step 1: Synthesis of 1-Ethynyl-3,3-dimethylcyclohexan-1-ol

- Grignard Addition : 3,3-Dimethylcyclohexanone reacts with ethynyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the tertiary alcohol.

$$

\text{3,3-Dimethylcyclohexanone} + \text{HC≡CMgBr} \rightarrow \text{1-Ethynyl-3,3-dimethylcyclohexan-1-ol}

$$ - Yield : ~75% after column chromatography (silica gel, hexane/ethyl acetate).

Step 2: Conversion to Amine

- Mitsunobu Azidation : Treating the alcohol with diphenylphosphoryl azide (DPPA), triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF forms the azide intermediate.

$$

\text{Alcohol} \xrightarrow{\text{DPPA, DEAD}} \text{Azide}

$$ - Staudinger Reduction : The azide reacts with triphenylphosphine in THF/water, followed by HCl hydrolysis to yield the primary amine hydrochloride.

$$

\text{Azide} \xrightarrow{\text{PPh}3, \text{H}2\text{O}} \text{Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$ - Overall Yield : ~50% after purification.

Table 1: Key Reaction Conditions for Route 1

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Grignard | HC≡CMgBr, THF | 0–5°C | 4 h | 75% |

| Mitsunobu | DPPA, DEAD | RT | 12 h | 85% |

| Reduction | PPh₃, H₂O | RT | 6 h | 70% |

Route 2: Sonogashira Coupling Approach

This method introduces the ethynyl group via cross-coupling to a pre-formed amine-containing scaffold.

Step 1: Synthesis of 1-Amino-3,3-dimethylcyclohexane

- Reductive Amination : 3,3-Dimethylcyclohexanone reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the secondary amine.

$$

\text{Ketone} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Amine}

$$ - Protection : The amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.

Step 2: Sonogashira Coupling

- Halogenation : The Boc-protected amine undergoes bromination at the 1-position using N-bromosuccinimide (NBS) in carbon tetrachloride.

- Coupling : The bromide reacts with trimethylsilylacetylene under palladium catalysis (Pd(PPh₃)₄, CuI) in triethylamine, followed by desilylation with K₂CO₃/MeOH.

$$

\text{Br-Cyclohexane} + \text{HC≡CSiMe}_3 \xrightarrow{\text{Pd, CuI}} \text{Ethynyl derivative}

$$ - Deprotection : Boc removal with HCl/dioxane yields the primary amine hydrochloride.

- Overall Yield : ~40% after four steps.

Table 2: Key Reaction Conditions for Route 2

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | 80°C | 3 h | 65% |

| Sonogashira | Pd(PPh₃)₄, CuI | 70°C | 12 h | 60% |

| Deprotection | HCl/dioxane | RT | 2 h | 90% |

Route 3: Reductive Amination of Ketone Intermediate

This route avoids steric challenges by introducing the amine before ethynylation.

Step 1: Synthesis of 1-Ethynyl-3,3-dimethylcyclohexanone

- Friedel-Crafts Acylation : 3,3-Dimethylcyclohexane reacts with acetyl chloride/AlCl₃ to form the ketone.

- Ethynylation : The ketone undergoes nucleophilic addition with lithium acetylide in THF at −78°C.

Step 2: Reductive Amination

Optimization of Reaction Conditions

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states.

- Catalyst Screening : PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in Sonogashira couplings, reducing side product formation.

- Temperature Control : Maintaining −78°C during ethynylation minimizes alkyne polymerization.

Industrial-Scale Production Considerations

Challenges and Limitations

- Steric Hindrance : Bulky 3,3-dimethyl groups slow nucleophilic substitution, necessitating elevated temperatures.

- Ethynyl Group Stability : The alkyne is prone to oxidation, requiring inert atmospheres during synthesis.

- Low Yields : Multi-step sequences (e.g., Route 2) accumulate losses, limiting overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the amine group can interact with biological receptors or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related cyclohexan-1-amine hydrochlorides, emphasizing substituent effects, synthesis, physicochemical properties, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

Research Findings and Challenges

- Steric Effects : The 3,3-dimethyl substitution in 1-Ethynyl-3,3-dimethylcyclohexan-1-amine HCl may hinder nucleophilic reactions at the amine, as seen in hindered tertiary amines .

- Reactivity Trade-offs : Ethynyl groups enhance click reactivity but introduce synthetic complexity (e.g., air-sensitive intermediates, stringent catalysis conditions) .

- Solubility Limitations : Cyclohexane-based amines generally exhibit poor aqueous solubility, necessitating salt forms (e.g., HCl) or PEGylation .

Biological Activity

1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is a compound of significant interest in both organic chemistry and pharmacology. Its unique structure, characterized by an ethynyl group and dimethyl substituents on a cyclohexane ring, suggests potential biological activities that merit detailed exploration. This article will discuss the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2763780-21-6 |

| Molecular Formula | C10H18ClN |

| Molecular Weight | 187.7 g/mol |

| Purity | 95% |

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity .

The biological activity of this compound primarily involves interactions with specific molecular targets within cells. The ethynyl group can form covalent bonds with target proteins, modulating their functions. Additionally, the amine group is capable of forming hydrogen bonds with various biological molecules, influencing signaling pathways and cellular processes .

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Cancer Therapy : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Neuroprotection : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

- Metabolic Regulation : The compound's interaction with AMP-activated protein kinase (AMPK) pathways suggests potential roles in energy metabolism regulation .

Study 1: Cancer Cell Proliferation Inhibition

In a study examining the effects of various cyclohexanamine derivatives on cancer cell lines, this compound exhibited significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of compounds similar to this compound. Results showed that treatment with the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Ethynylcyclohexan-1-amine Hydrochloride | Lacks dimethyl substitution | Lower potency in inhibiting cell proliferation |

| 3,3-Dimethylcyclohexan-1-amine Hydrochloride | No ethynyl group | Reduced interaction with AMPK pathways |

| 1-Ethynyl-3-methylcyclohexan-1-amine Hydrochloride | Contains only one methyl group | Altered steric and electronic properties |

The distinct substitution pattern in this compound contributes to its unique reactivity and biological activity compared to these analogs .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the ethynyl proton (δ 2.5–3.0 ppm) and quaternary carbons in the dimethylcyclohexane ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 198.15) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for salt forms .

- FT-IR : Identifies amine N–H stretches (~3300 cm) and C≡C vibrations (~2100 cm) .

How can researchers resolve contradictory data in receptor binding assays involving this compound?

Advanced Research Question

Contradictions may arise from assay conditions or impurity interference. Strategies include:

- Dose-response validation : Test multiple concentrations to confirm dose-dependent binding.

- Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate affinity measurements .

- Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude by-products .

- Control experiments : Include known agonists/antagonists to benchmark activity .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with receptors (e.g., GPCRs or enzymes). The ethynyl group’s linear geometry enhances π-π stacking or hydrogen bonding .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories. Focus on RMSD fluctuations in the binding pocket .

- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to optimize derivatives .

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Advanced Research Question

By-products (e.g., over-alkylated amines) arise from competing reactions. Mitigation strategies:

- Solvent selection : Anhydrous THF or DMF reduces hydrolysis side reactions .

- Catalyst tuning : Pd(PPh) improves regioselectivity in alkynylation vs. PdCl .

- Temperature gradients : Slow addition of ethynylating agents at 0°C minimizes exothermic side reactions.

- In situ monitoring : Use TLC or inline IR to track reaction progress and halt at ~90% conversion .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS. The hydrochloride salt is stable at pH <5 but hydrolyzes in basic conditions .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for the solid form) .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

How does the ethynyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

The ethynyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. Key assessments:

- LogP determination : Shake-flask method (LogP ~2.1) indicates moderate lipophilicity, balancing blood-brain barrier penetration and solubility .

- Plasma protein binding : Equilibrium dialysis shows ~85% binding, reducing free drug availability .

- In vitro microsomal assays : Human liver microsomes (HLMs) quantify half-life (t >60 min) .

What strategies validate the compound’s role in enzyme inhibition studies?

Advanced Research Question

- Enzyme kinetics : Measure IC values via Michaelis-Menten plots under varied substrate concentrations. Use Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., monoamine oxidase) to identify binding motifs .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala substitutions) to confirm critical interactions .

How can researchers address discrepancies in toxicity profiles across cell lines?

Advanced Research Question

Cell-type-specific toxicity may stem from uptake efficiency or metabolic differences. Approaches:

- MTT/WST-1 assays : Compare viability in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .

- Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify oxidative stress thresholds .

- Transcriptomics : RNA-seq identifies upregulated detoxification pathways (e.g., glutathione synthesis) in resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.